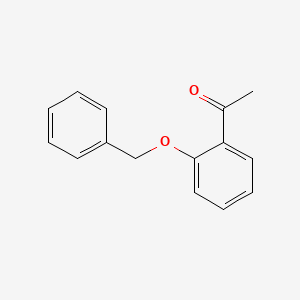

2'-Benzyloxyacetophenone

描述

Contextualization within Acetophenone (B1666503) Chemistry and Aromatic Ketones

2'-Benzyloxyacetophenone is an aromatic ketone, a class of organic compounds characterized by a carbonyl group attached to two aryl or one aryl and one alkyl group. mdpi.com Specifically, it is a derivative of acetophenone, which is the simplest aromatic ketone, consisting of an acetyl group attached to a benzene (B151609) ring (C₆H₅C(O)CH₃). fiveable.mewikipedia.org Acetophenone and its derivatives are fundamental structures in organic chemistry, serving as common precursors in the synthesis of pharmaceuticals, resins, and fragrances. mdpi.comresearchgate.net

The structure of this compound is distinguished by the presence of a benzyloxy group (a benzyl (B1604629) group linked via an ether bond) at the ortho- (or 2'-) position of the acetophenone core. This substitution significantly influences the compound's reactivity and utility. It appears as a white to off-white crystalline powder with a melting point of approximately 38-40°C. guidechem.comchemicalbook.combiosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 31165-67-0 | guidechem.comalfa-chemistry.comnist.gov |

| Molecular Formula | C₁₅H₁₄O₂ | guidechem.comalfa-chemistry.comnist.gov |

| Molecular Weight | 226.27 g/mol | chemicalbook.comalfa-chemistry.com |

| IUPAC Name | 1-[2-(phenylmethoxy)phenyl]ethanone | guidechem.com |

| Synonyms | 2-Benzyloxyacetophenone, 2-Acetylphenol benzyl ether | chemicalbook.comnist.gov |

| Melting Point | 38-40 °C | chemicalbook.combiosynth.com |

| Boiling Point | 182-184 °C at 11 Torr | chemicalbook.comchemdad.com |

| Density | ~1.100 g/cm³ (Predicted) | chemicalbook.comchemdad.com |

Significance in Contemporary Organic Synthesis and Chemical Biology Research

This compound is a valuable intermediate in organic synthesis, primarily because its structure serves as a scaffold for building more complex molecules, particularly heterocyclic compounds. researchgate.netcymitquimica.com Its most prominent application is in the synthesis of flavonoids, a diverse class of polyphenolic compounds found in plants. unram.ac.id

Detailed research findings illustrate its role as a key starting material for producing flavanones and flavones. unram.ac.idresearchgate.net For instance, flavanones can be synthesized through the cyclization of the corresponding chalcone (B49325), which is often derived from the condensation of a substituted acetophenone like this compound. arkat-usa.orgnih.gov The benzyloxy group acts as a protecting group for the hydroxyl function, which can be removed in later synthetic steps to yield the desired natural product or its analogue. The synthesis of flavones from o-benzyloxyacetophenone has been noted as a pathway to compounds with potential therapeutic applications, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer activities. unram.ac.idresearchgate.net

Furthermore, research has demonstrated the utility of this compound in creating other heterocyclic systems. For example, 2-aryl-1-benzofurans have been synthesized from this compound oxime, showcasing the compound's versatility as a precursor. jocpr.com

In the realm of chemical biology, which aims to investigate biological systems using chemical tools, this compound is significant as a synthetic precursor to biologically active molecules. nih.goveie.gr The flavonoids and other heterocycles synthesized from it are subjects of intense study. For example, this compound has been used to create compounds that show inhibitory activity against certain cell lines, such as HL-60. biosynth.com The ability to synthesize these molecules allows researchers to create libraries of related compounds to study structure-activity relationships and to develop new probes for biological targets. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 31165-67-0 | C₁₅H₁₄O₂ |

| Acetophenone | 98-86-2 | C₈H₈O |

| 2'-Hydroxyacetophenone (B8834) | 118-93-4 | C₈H₈O₂ |

| Benzyl chloride | 100-44-7 | C₇H₇Cl |

| Potassium carbonate | 584-08-7 | K₂CO₃ |

| 2',4'-Bis(benzyloxy)acetophenone | 22877-01-6 | C₂₂H₂₀O₃ |

| 4'-Benzyloxy-2'-hydroxyacetophenone | 29682-12-0 | C₁₅H₁₄O₃ |

| 2-Hydroxy-5-benzyloxyacetophenone | 30992-63-3 | C₁₅H₁₄O₃ |

| 4'-Benzyloxyacetophenone (B47276) | 54696-05-8 | C₁₅H₁₄O₂ |

| m-(Benzyloxy)acetophenone | 139-28-6 | C₁₅H₁₂O₃ |

| 2'-Methoxyacetophenone | 579-74-8 | C₉H₁₀O₂ |

| Flavone (B191248) | 525-82-6 | C₁₅H₁₀O₂ |

| Flavanone (B1672756) | 487-26-3 | C₁₅H₁₂O₂ |

Structure

3D Structure

属性

IUPAC Name |

1-(2-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJABPUSDYOXUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334376 | |

| Record name | 2'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31165-67-0 | |

| Record name | 2'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Benzyloxyacetophenone

Established Synthetic Routes to 2'-Benzyloxyacetophenone

The most common and well-established method for synthesizing this compound is through the O-alkylation of 2'-hydroxyacetophenone (B8834). ru.ac.bd This reaction, a classic example of Williamson ether synthesis, involves the reaction of 2'-hydroxyacetophenone with a benzylating agent in the presence of a base.

O-Alkylation Reactions for Benzyloxy Group Introduction

The core of this synthetic strategy is the nucleophilic substitution reaction where the phenoxide ion, generated from 2'-hydroxyacetophenone in a basic medium, attacks the electrophilic carbon of a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide. ru.ac.bd This process effectively introduces the benzyloxy group at the 2'-position of the acetophenone (B1666503) skeleton.

Reaction Conditions and Optimization Studies

The efficiency of the O-alkylation reaction is highly dependent on the chosen reaction conditions. Key parameters that have been the subject of optimization studies include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst.

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). ru.ac.bd The selection of the solvent is also critical, with acetone (B3395972) and ethanol (B145695) being frequently employed. chemicalbook.com The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate.

To improve the reaction kinetics and overcome the low mutual solubility of the reactants, especially in solid-liquid systems, phase-transfer catalysis (PTC) has been investigated. researchgate.netresearchgate.net The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB) can significantly enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the benzyl halide is present. researchgate.net Microwave-assisted solid-liquid phase transfer catalysis (MISL-PTC) has also been explored as a method to accelerate the synthesis. researchgate.net

Table 1: Optimization of Reaction Conditions for O-Alkylation of 2'-Hydroxyacetophenone

| Parameter | Variation | Observation |

| Base | Potassium Carbonate (K₂CO₃) | Commonly used, effective in promoting the reaction. |

| Sodium Hydroxide (NaOH) | Another effective base for generating the phenoxide. ru.ac.bd | |

| Solvent | Acetone | Frequently used, provides a good medium for the reaction. chemicalbook.com |

| Ethanol | An alternative solvent choice. ru.ac.bd | |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Acts as a phase-transfer catalyst, enhancing reaction rates. researchgate.net |

| Potassium Iodide (KI) | Can be used as an additive to improve yield. chemicalbook.com | |

| Energy Source | Conventional Heating (Reflux) | Standard method for providing energy to the reaction. chemicalbook.com |

| Microwave Irradiation | Can accelerate the reaction significantly. researchgate.net |

This table is generated based on available research data and is for illustrative purposes.

Alternative and Advanced Synthetic Approaches

Beyond the conventional O-alkylation, researchers have explored alternative strategies to synthesize this compound, often focusing on the strategic use of protecting groups and the development of novel catalytic systems.

Exploration of Protecting Group Strategies in Precursor Synthesis

The synthesis of this compound is inherently tied to protecting group chemistry, where the benzyl group serves to protect the hydroxyl functionality of 2'-hydroxyacetophenone. jocpr.comnih.gov This protection is often a crucial step in multi-step syntheses of more complex molecules where the phenolic hydroxyl group needs to be masked to prevent unwanted side reactions. jocpr.com The choice of the benzyl group as a protecting agent is strategic due to its relative stability under various reaction conditions and its susceptibility to removal (deprotection) via methods like catalytic hydrogenation.

Development of Novel Catalytic Methods for Synthesis

The development of novel catalytic methods aims to improve the efficiency, selectivity, and environmental footprint of the synthesis. This includes the exploration of different phase-transfer catalysts and the investigation of solid-supported catalysts for easier separation and recycling. researchgate.netbeilstein-journals.org While specific novel catalytic methods directly for this compound synthesis are not extensively detailed in the provided context, the broader field of organic synthesis is continually seeing advancements in catalysis that could be applicable. beilstein-journals.orgsnnu.edu.cn For instance, developments in photoredox catalysis and the use of organocatalysts are opening new avenues for C-O bond formation. beilstein-journals.org

Mechanistic Investigations of this compound Synthesis Pathways

The primary synthesis of this compound via O-alkylation follows the well-understood S_N2 mechanism of the Williamson ether synthesis. The process begins with the deprotonation of the phenolic hydroxyl group of 2'-hydroxyacetophenone by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of the benzyl halide, leading to the displacement of the halide and the formation of the ether linkage.

Chemical Transformations and Reactivity of 2 Benzyloxyacetophenone

Reactions at the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule contains two primary sites for reactivity: the carbonyl group and the adjacent α-carbon.

Carbonyl Reactivity and Functionalization

The carbonyl group of 2'-benzyloxyacetophenone is a key center for nucleophilic addition and condensation reactions. A common transformation is the reduction of the ketone to a secondary alcohol, 1-(2-(benzyloxy)phenyl)ethanol. This can be achieved using reducing agents such as sodium borohydride (B1222165) in methanol (B129727) or aluminum isopropoxide. evitachem.comacs.org

Condensation reactions are also prevalent. For instance, this compound can react with benzoyl cyanide to form 1-(2-methoxyphenyl)-3-phenyl-1,3-propanedione, a β-diketone that serves as a crucial intermediate in flavone (B191248) synthesis. evitachem.com Additionally, Wittig-type reactions can be employed to extend the carbon chain at the carbonyl position. researchgate.net

α-Substitution Reactions and Enolate Chemistry

The α-carbon of this compound, adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. libretexts.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a range of α-substitution reactions. fiveable.memsu.edulibretexts.orgwikipedia.org

For these reactions to be effective, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is typically used to ensure complete conversion to the enolate. libretexts.org The resulting enolate can then react with various electrophiles. A notable example is the alkylation with alkyl halides to form new carbon-carbon bonds at the α-position. pressbooks.pub

Another significant reaction is α-halogenation, where the enolate reacts with halogens like bromine (Br₂) to introduce a halogen atom at the α-position. fiveable.mewikipedia.org The resulting α-haloketone is a versatile intermediate for further synthetic transformations. uobabylon.edu.iq For example, 2-bromo-3'-nitro-4'-benzyloxy-acetophenone is a known derivative. lobachemie.com

The Michael reaction, a conjugate addition of the enolate to an α,β-unsaturated carbonyl compound, provides another avenue for C-C bond formation. masterorganicchemistry.com This reaction involves the addition of the enolate to the β-carbon of an electrophilic alkene. masterorganicchemistry.com

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed or can influence reactions on its own aromatic ring.

Methodologies for Selective Debenzylation

The removal of the benzyl (B1604629) group to unveil the 2'-hydroxyacetophenone (B8834) is a critical step in many synthetic pathways. A common and efficient method for this deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Alternatively, Lewis acids can be employed for debenzylation. Boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a mild and selective method for cleaving benzyl ethers, tolerating a wide array of other functional groups. organic-chemistry.org This method has shown to be superior to other Lewis acids like BF₃·OEt₂ in certain contexts. organic-chemistry.org

Regioselective Transformations of the Aromatic Ring

While the benzyloxy group is primarily a protecting group, its aromatic ring can undergo electrophilic aromatic substitution. cymitquimica.com The directing effect of the ether linkage influences the position of substitution. numberanalytics.comlibretexts.org However, reactions targeting this ring must be carefully controlled to avoid cleavage of the benzyl ether. The regioselectivity of such reactions is dictated by the electronic nature of the substituents already present on the ring. caltech.eduuni-muenchen.de

Formation of Complex Molecular Architectures from this compound

This compound is a key starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds and natural products. chemimpex.comchemicalbook.comnih.gov Its ability to undergo various transformations makes it a valuable building block. chemimpex.com

One of the most significant applications is in the synthesis of flavonoids. For instance, it can be used as a precursor in the synthesis of hispidulin, a natural flavone. This often involves a condensation reaction followed by cyclization and subsequent debenzylation. The synthesis of 2',4'-Bis(benzyloxy)acetophenone, a related compound, also highlights its role as a precursor in creating more complex substituted aromatic ketones. chemblink.com

Heterocyclic Ring Formation (e.g., Flavones, Flavanones)

A primary application of this compound in organic synthesis is as a key building block for flavonoid structures. The presence of the acetophenone moiety ortho to the benzyloxy group provides the necessary framework for constructing the chromen-4-one (in flavones) or chroman-4-one (in flavanones) core.

The common strategy involves an initial condensation to form a chalcone (B49325), which then undergoes cyclization. 2'-Benzyloxychalcones are versatile intermediates that can be directed toward either flavones or flavanones depending on the chosen reaction pathway.

Flavone Synthesis

The synthesis of flavones from this compound typically proceeds via a 2'-benzyloxychalcone intermediate. This intermediate is formed through a base-catalyzed Claisen-Schmidt condensation between this compound and a suitable aromatic aldehyde, such as benzaldehyde (B42025). pjsir.orgresearchgate.netnih.gov The resulting α,β-unsaturated ketone (the chalcone) can then undergo oxidative cyclization to yield the flavone core. While various methods exist for the cyclization of the related 2'-hydroxychalcones, a common approach involves treatment with a reagent system like iodine in dimethyl sulfoxide (B87167) (DMSO), which promotes both cyclization and dehydrogenation to form the aromatic pyrone ring of the flavone.

Flavanone (B1672756) Synthesis

The synthesis of flavanones, which possess a saturated heterocyclic C-ring, follows a different pathway from the same 2'-benzyloxychalcone intermediate. A well-documented route involves the epoxidation of the chalcone's α,β-double bond. researchgate.net This is typically achieved using alkaline hydrogen peroxide, which converts the 2'-benzyloxychalcone into its corresponding 2'-benzyloxychalcone epoxide. researchgate.net

This epoxide is a crucial intermediate that, upon treatment with acid (e.g., hydrochloric acid in acetic acid), undergoes an intramolecular ring-opening reaction. researchgate.net The reaction proceeds via a mechanism where the benzyloxy group is cleaved, and the phenolic oxygen attacks one of the epoxide carbons, leading to the formation of a 3-hydroxyflavanone with a trans configuration. researchgate.netchimia.chlibretexts.org This method provides a stereocontrolled entry into the flavanone system.

The following table summarizes the key transformations for synthesizing flavones and flavanones from this compound.

| Target Heterocycle | Step | Reactants | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|---|

| Flavone | 1 | This compound, Benzaldehyde | Base catalyst (e.g., KOH or NaOH) in ethanol (B145695); Claisen-Schmidt condensation. nih.gov | 2'-Benzyloxychalcone |

| 2 | 2'-Benzyloxychalcone | Oxidative cyclization (e.g., I₂ in DMSO, heat). | Flavone | |

| trans-3-Hydroxyflavanone | 1 | 2'-Benzyloxychalcone | Alkaline hydrogen peroxide (H₂O₂/NaOH). | 2'-Benzyloxychalcone epoxide |

| 2 | 2'-Benzyloxychalcone epoxide | Acid-catalyzed cyclization (e.g., HCl in acetic acid). researchgate.net | trans-3-Hydroxyflavanone |

Coupling Reactions and Conjugate Additions

The reactivity of this compound and its derivatives extends to important carbon-carbon bond-forming reactions, including conjugate additions and, via functionalization, cross-coupling reactions.

Conjugate Additions

While this compound itself is not an α,β-unsaturated system and thus cannot act as a direct substrate for conjugate (Michael) addition, its chalcone derivative is an ideal Michael acceptor. masterorganicchemistry.comekb.egyoutube.com The 2'-benzyloxychalcone formed from the Claisen-Schmidt condensation possesses a polarized double bond conjugated to the carbonyl group, making the β-carbon electrophilic.

This allows for the 1,4-addition of a wide range of soft nucleophiles. masterorganicchemistry.com These nucleophiles, known as Michael donors, can include stabilized carbanions (such as enolates from malonic esters), organocuprates (Gilman reagents), amines, and thiols. The reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the original chalcone structure, leading to functionalized 1,3-dicarbonyl precursors or other valuable synthetic intermediates. youtube.com

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, but they typically require an aryl or vinyl halide (or triflate) as a substrate. wikipedia.orgwikipedia.org Therefore, this compound must first be functionalized to participate in these transformations.

A plausible synthetic route involves the regioselective halogenation of the aromatic ring of this compound. Through electrophilic aromatic substitution, a halogen atom (e.g., iodine or bromine) can be installed, for example, at the position para to the benzyloxy group, to create a suitable coupling partner. wuxibiology.com

This resulting halo-substituted this compound can then undergo various cross-coupling reactions. For instance, in a Sonogashira coupling, the aryl halide derivative would be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield an alkynylated derivative. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This two-step sequence effectively expands the molecular complexity by introducing new carbon frameworks onto the aromatic core.

The table below outlines these applications in C-C bond formation.

| Reaction Type | Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|---|

| Conjugate (Michael) Addition | 1 | 2'-Benzyloxychalcone, Nucleophile (e.g., malonic ester enolate, R₂CuLi) | Base (for enolate formation) or appropriate conditions for the specific nucleophile. masterorganicchemistry.com | 1,4-Adduct (Functionalized diarylpropane-1-one) |

| Sonogashira Coupling (Proposed) | 1 | This compound | Electrophilic halogenation (e.g., I₂ with an oxidizing agent, or NBS). wuxibiology.com | Halo-2'-benzyloxyacetophenone |

| 2 | Halo-2'-benzyloxyacetophenone, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, amine base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org | Alkynyl-2'-benzyloxyacetophenone |

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the intricate three-dimensional structure of molecules. By interacting with electromagnetic radiation, molecules like 2'-Benzyloxyacetophenone reveal specific details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In proton NMR (¹H NMR), the chemical shifts (δ) of hydrogen atoms provide information about their local electronic environment. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl group, and the methyl protons of the acetyl group.

¹³C NMR: Carbon NMR (¹³C NMR) provides information about the different carbon atoms within the molecule. bhu.ac.in The spectrum of this compound will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon of the benzyl group, and the methyl carbon. bhu.ac.in

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 2.62 (s, 3H) | -CH₃ |

| 5.15 (s, 2H) | -OCH₂- |

| 6.9-8.0 (m, 9H) | Aromatic-H |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 26.5 | -CH₃ |

| 70.5 | -OCH₂- |

| 113-136 | Aromatic-C |

| 198.1 | C=O |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, which are indicative of the functional groups present. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A strong absorption band is typically observed in the range of 1660-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. vscht.cz Other significant peaks include those for C-H stretching of the aromatic and aliphatic portions, and the C-O stretching of the ether linkage. vscht.czlibretexts.org

| Characteristic IR Absorptions | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3060-3030 | Aromatic C-H Stretch |

| ~2925 | Aliphatic C-H Stretch |

| ~1680 | C=O Stretch (Ketone) |

| ~1600, ~1450 | Aromatic C=C Stretch |

| ~1250 | C-O Stretch (Ether) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique that provides information about the molecular weight and structural fragments of a compound. nist.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and its fragmentation pattern are analyzed. chemguide.co.uk

The mass spectrum of this compound shows a molecular ion peak [M]⁺ that corresponds to its molecular weight (226.27 g/mol ). nist.gov The fragmentation pattern is also informative. libretexts.orgmsu.edu A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Another significant fragment can arise from the cleavage of the bond between the carbonyl group and the aromatic ring.

| Key Mass Spectrometry Fragments | |

| m/z | Fragment Ion |

| 226 | [C₁₅H₁₄O₂]⁺ (Molecular Ion) |

| 121 | [C₈H₉O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scirp.org This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of this compound and any impurities present in the sample. mdpi.com The retention time in the GC and the mass spectrum together provide a high degree of confidence in the identification. journaljocamr.comderpharmachemica.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. bme.husigmaaldrich.com For this compound, a reversed-phase HPLC method is often employed. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A UV detector is commonly used for detection, as the aromatic rings in this compound absorb UV light. HPLC is particularly useful for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. mdpi.com The purity of the final product can also be accurately determined, with some suppliers specifying purity levels greater than 99.0% as determined by HPLC. ruifuchemical.com

Other Advanced Analytical Methods in Characterization

Beyond routine spectroscopic analysis, a suite of advanced analytical techniques is employed to provide a more detailed characterization of this compound. These methods are crucial for understanding its thermal behavior, identifying trace impurities, determining its precise elemental composition, and elucidating its three-dimensional structure.

Chromatographic Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the impurity profiling of pharmaceutical intermediates and fine chemicals like this compound. veeprho.comjapsonline.com The technique is adept at separating closely related compounds, which is essential for identifying and quantifying impurities that may originate from starting materials, by-products of the synthesis, or degradation. ajprd.com A typical HPLC method for impurity analysis would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). japsonline.comresearchgate.net Gradient elution is often employed to achieve optimal separation of all components within a reasonable timeframe. japsonline.com The development of a stability-indicating HPLC method is particularly important, as it can separate the parent compound from any potential degradants formed under various stress conditions (e.g., acid, base, oxidation, heat, light). japsonline.com

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

This table is illustrative and based on typical methods for related aromatic ketones.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an even more powerful technique for impurity profiling. veeprho.com

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of this compound. mooreanalytical.comnetzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mooreanalytical.comcetco.com For this compound, a TGA scan would reveal its decomposition temperature, which is a critical parameter for determining its thermal stability during synthesis, purification, and storage. researchgate.net A typical TGA curve for a stable organic compound like this would show a single, sharp weight loss step at elevated temperatures, corresponding to its decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.com DSC analysis can identify phase transitions such as melting and crystallization. researchgate.netmuni.cz For this compound, which is a solid at room temperature, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The presence of impurities can often be detected by a broadening of the melting peak and a depression of the melting point.

Table 2: Expected Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Expected Observation |

| TGA | Onset of Decomposition | > 200 °C (in inert atmosphere) |

| DSC | Melting Point | Sharp endothermic peak around 38 °C nmrmbc.com |

| Heat of Fusion (ΔHfus) | Characteristic value for the crystalline form |

This table is based on the known melting point and general characteristics of similar aromatic compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. netzsch.comresearchgate.net For this compound, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net This technique has confirmed the structure of this compound, revealing a monoclinic crystal system with the space group P21/c. researchgate.net The detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 3: Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.664(2) |

| b (Å) | 14.406(3) |

| c (Å) | 7.686(1) |

| **β (°) ** | 94.260(3) |

| Volume (ų) | 1177.6 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. pjsir.org For a newly synthesized batch of this compound, elemental analysis serves as a crucial check of its purity and confirms that its empirical formula matches the theoretical composition. The experimentally determined percentages of carbon and hydrogen should be in close agreement with the calculated values based on its molecular formula, C₁₅H₁₄O₂. researchgate.netdiva-portal.org

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 79.62% |

| Hydrogen | H | 6.24% |

| Oxygen | O | 14.14% |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. libretexts.orgsciex.comusp.org For the analysis of this compound and its potential impurities, particularly isomeric ones, CE offers an alternative and often complementary approach to HPLC. researchgate.net Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral compounds like this compound by partitioning them between the aqueous buffer and a pseudo-stationary phase of micelles. This technique is characterized by its high efficiency, short analysis times, and minimal sample and reagent consumption. libretexts.org

Computational and Theoretical Investigations of 2 Benzyloxyacetophenone

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's stability and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. lookchem.com A DFT study of 2'-Benzyloxyacetophenone would begin with the optimization of its molecular geometry to find the most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. ntnu.no

Following geometry optimization, a range of electronic properties can be calculated. These would typically include the total energy, dipole moment, and the energies of the molecular orbitals. For related acetophenone (B1666503) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, have been successfully employed to determine these properties. researchgate.networldscientific.com For instance, studies on other substituted acetophenones have provided detailed information on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description. scielo.org.bochemrevlett.com However, no such specific data table for this compound is currently available in the literature.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Hypothetical Value |

| Optimized Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

| Key Dihedral Angles (°) | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. muni.cz A small energy gap generally indicates a more reactive molecule. For various organic compounds, FMO analysis has been instrumental in predicting their reactivity and reaction mechanisms. researchgate.netrsc.org An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. This information would be critical for predicting how the molecule might interact with other reagents. As of now, specific HOMO-LUMO energy values and visualizations for this compound have not been published.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.delibretexts.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For many organic molecules, MEP maps have successfully guided the understanding of their chemical reactivity and intermolecular interactions. chemrevlett.com An MEP analysis of this compound would reveal the charge distribution across the molecule, highlighting the reactive nature of the carbonyl group and the aromatic rings. However, no such map for this compound is currently found in the scientific literature.

Mechanistic Pathway Predictions and Reaction Dynamics

Computational methods can also be employed to predict the most likely pathways for chemical reactions and to study their dynamics. This involves calculating the potential energy surface for a reaction, identifying transition states, and determining activation energies. Such studies provide a detailed, step-by-step understanding of how reactants are converted into products. While there are general studies on the reactivity of acetophenones, specific mechanistic predictions for reactions involving this compound are not available.

Molecular Docking and Interaction Studies (where relevant for biological applications)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or other biological macromolecule. bohrium.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

A molecular docking study of this compound would require a specific biological target. Given the structural motifs present in the molecule, it could potentially interact with various enzymes or receptors. The docking process would involve placing the this compound molecule into the binding site of the target and calculating a scoring function to estimate the binding affinity. nih.govmdpi.comnih.gov This would provide insights into the potential biological activity of the compound. However, without a specified biological target and published research, any discussion on the molecular docking of this compound remains speculative. Studies on other acetophenone derivatives have shown their potential as inhibitors for various enzymes, suggesting that this compound could also be a subject of interest for future biological studies. nih.govbohrium.com

Applications of 2 Benzyloxyacetophenone in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The utility of 2'-Benzyloxyacetophenone as a versatile intermediate is particularly prominent in the pharmaceutical industry, where it facilitates the construction of complex molecular architectures with significant biological activity. chemimpex.com A key starting material (KSM) or drug intermediate (DI) is the foundational compound from which the synthesis of an active pharmaceutical ingredient (API) begins. pharma-dept.gov.in The selection of appropriate intermediates is crucial for ensuring the quality and safety of the final drug substance. pharmtech.com

This compound is a well-established precursor for the synthesis of flavonoids, a diverse family of polyphenolic compounds renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. rsc.orginnovareacademics.in Flavones, a major subclass of flavonoids, are traditionally synthesized from 2-hydroxyacetophenone (B1195853) derivatives. innovareacademics.in

In a common synthetic route, this compound is employed in the Baker-Venkataraman rearrangement. rsc.org This method involves a base-catalyzed reaction with a benzoyl derivative to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the final flavone (B191248) structure. rsc.orginnovareacademics.in The benzyloxy group serves as a protecting group for the phenolic hydroxyl, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule. This protecting group can be removed in a later step to yield the desired 2'-hydroxyflavone.

For instance, a novel 2'-benzyloxy flavone was synthesized in a three-step process starting from this compound with good yield. rsc.org This highlights its role in creating new, functionally-tuned flavone molecules for specific applications. rsc.org The synthesis of these bioactive molecules is a cornerstone of pharmaceutical development, aiming to create novel compounds for treating a multitude of diseases. nih.govmdpi.com

The applications of benzyloxyacetophenone derivatives extend to the agrochemical industry. chemimpex.com Organic intermediates are crucial in the chemical sector for producing a wide range of products, from pharmaceuticals to agrochemicals. alibaba.com While specific examples detailing the large-scale use of the 2'-isomer in agrochemicals are less documented than its pharmaceutical applications, its role as a versatile building block is recognized. chemimpex.com Compounds like mercaptans are used to produce intermediates for agrochemicals, and the synthesis of these complex molecules often relies on foundational precursors like benzyloxyacetophenones. arkema.com The structural motifs accessible from this compound are relevant to the development of new pesticides and herbicides, where precise molecular structures are required for efficacy and selectivity. chemimpex.comechemi.com

Precursor to Bioactive Molecules (e.g., Flavones, Flavanones)

Contributions to Natural Product Synthesis

The synthesis of complex natural products is a significant measure of the power of modern organic chemistry. This compound provides a strategic starting point for constructing intricate molecular frameworks found in nature.

Flavonoids and other related natural products are characterized by their polyphenolic structures. rsc.orgrushim.ru Polyphenols are a class of compounds found widely in nature, possessing unique properties that make them valuable in materials science and medicine. rsc.org The synthesis of these complex scaffolds often requires a multi-step approach where certain functional groups must be temporarily masked.

The use of this compound exemplifies this strategy. The benzyl (B1604629) group acts as a robust protecting group for the C2'-hydroxyl functionality. This protection is essential during reactions that build the core structure of the polyphenol, such as the formation of the chromone (B188151) ring in flavonoids. innovareacademics.in Once the main scaffold is assembled, the benzyl group can be cleanly removed via hydrogenolysis to reveal the free phenol, a key functional group for the biological activity of many polyphenolic compounds. This strategic use of protection and deprotection allows chemists to build complex natural product scaffolds with high precision and control.

Stereoselective synthesis, the ability to prepare a single, desired stereoisomer of a chiral molecule, is critical in modern chemistry, particularly for pharmaceuticals. thieme.dersc.org While this compound itself is achiral, it is a key precursor to molecules that are, such as flavanones. Flavanones possess a chiral center at the C2 position of the heterocyclic ring. core.ac.uk

The synthesis of flavanones often proceeds through the corresponding chalcone (B49325) (an α,β-unsaturated ketone), which is formed by the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). Subsequent intramolecular cyclization of the chalcone yields the flavanone (B1672756). Methodologies have been developed to control the stereochemistry of this cyclization, leading to the selective formation of either the (S) or (R) enantiomer. The development of such stereoselective methods is a key area of research. mdpi.combeilstein-journals.orgmdpi.com By starting with this compound, chemists can incorporate it into these established stereoselective pathways to produce enantioenriched flavanones, which are important chiral building blocks for more complex natural products. mdpi.com

Strategic Use for Complex Polyphenolic Scaffolds

Precursor in Polymer Chemistry and Functional Materials Development

Beyond its role in life sciences, this compound is a valuable precursor for creating functional materials. The field of polymer chemistry leverages specific small molecules as initiators or monomers to build large macromolecules with tailored properties. core.ac.ukacs.org

A notable application is in the development of chemical sensors. Researchers have reported the synthesis of a 2'-benzyloxy flavone, using this compound as the starting material, and explored its properties as a fluorescent sensor. rsc.org This flavone derivative was found to be a selective sensor for picric acid, a secondary chemical explosive, through a fluorescence quenching mechanism. rsc.org Furthermore, the same molecule exhibited properties as a pH sensor. rsc.org This demonstrates how this compound can be a precursor to functional materials, where a specific molecular structure derived from it is designed to perform a particular function, such as detecting the presence of other chemical species. rsc.org While related compounds like 4'-benzyloxyacetophenone (B47276) have been noted for potential photochemical applications, such as photoinitiators in polymerization, the conversion of the 2'-isomer into a functional fluorescent sensor is a well-documented example of its utility in materials science. cymitquimica.com

Table 1: Synthetic Applications of this compound

| Precursor | Reaction/Methodology | Product Class | Application Area |

|---|---|---|---|

| This compound | Baker-Venkataraman Rearrangement | Flavones, Flavanones | Pharmaceuticals, Bioactive Molecules rsc.orginnovareacademics.in |

| This compound | Intermediate Synthesis | Agrochemicals | Agrochemicals chemimpex.comalibaba.com |

| This compound | Protected Scaffold Synthesis | Complex Polyphenols | Natural Product Synthesis rsc.org |

| This compound | Precursor for Chiral Synthesis | Stereoisomers of Flavanones | Stereoselective Synthesis core.ac.ukmdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxyacetophenone |

| 4'-Benzyloxyacetophenone |

| Flavone |

| Flavanone |

| Chalcone |

| Picric Acid |

Exploration of Biological Activities and Structure Activity Relationships of 2 Benzyloxyacetophenone

Investigation of Antimicrobial Properties

| Microorganism | Activity of 2'-Benzyloxyacetophenone | Source |

| Bacteria | Data not available | |

| Fungi | Data not available |

Research on Antioxidant Mechanisms

Similar to its antimicrobial profile, specific research delineating the antioxidant mechanisms of this compound is not extensively documented in publicly accessible scientific papers. The antioxidant potential of a chemical compound is often attributed to its ability to scavenge free radicals and to modulate the activity of antioxidant enzymes. While benzylideneacetophenone derivatives have been investigated for their antioxidant activities, with some showing promising results in lipid peroxidation inhibition, specific studies on this compound are lacking. nih.gov The general antioxidant mechanisms of related flavonoid and chalcone (B49325) compounds, which can be synthesized from o-benzyloxyacetophenone, have been a subject of research, but these findings are not directly applicable to the compound without specific investigation. scite.aiunram.ac.id

| Antioxidant Assay | Activity of this compound | Source |

| Free Radical Scavenging | Data not available | |

| Lipid Peroxidation Inhibition | Data not available |

Studies on Anticancer Activity and Cellular Mechanisms

The anticancer potential of this compound has been highlighted in some scientific contexts, particularly concerning its effects on human promyelocytic leukemia (HL-60) cells.

In Vitro Cellular Assays (e.g., HL-60 cells)

Research has indicated that this compound exhibits inhibitory activity against HL-60 cells. biosynth.com This suggests a potential cytotoxic effect on this particular cancer cell line. Studies on structurally related compounds, such as benzyloxybenzaldehyde derivatives, have also demonstrated significant anticancer activity against HL-60 cells, with some compounds showing potency at micromolar concentrations. nih.gov These findings support the notion that the benzyloxy-phenyl moiety might contribute to the anticancer effects observed in this class of compounds.

Exploration of Inhibitory Effects on Cellular Pathways (e.g., mitochondrial membrane potential, cAMP levels)

Further investigation into the cellular mechanisms of this compound's anticancer activity has pointed towards its interaction with key cellular pathways. It has been reported that the compound inhibits the mitochondrial membrane potential in HL-60 cells. biosynth.com The disruption of mitochondrial membrane potential is a known trigger for apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.gov

Additionally, this compound has been found to inhibit cyclic adenosine (B11128) monophosphate (cAMP) levels in HL-60 cells. biosynth.com The cAMP signaling pathway is involved in various cellular processes, and its dysregulation has been implicated in cancer progression. mdpi.com By modulating cAMP levels, this compound may interfere with cancer cell proliferation and survival.

| Cellular Pathway | Effect of this compound in HL-60 Cells | Source |

| Mitochondrial Membrane Potential | Inhibition | biosynth.com |

| cAMP Levels | Inhibition | biosynth.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific structure-activity relationship (SAR) studies for a wide range of this compound derivatives are not extensively detailed in the literature, insights can be drawn from related classes of compounds. SAR studies on benzylideneacetophenones have revealed that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly influence their anti-inflammatory and antioxidant activities. nih.gov For instance, the presence of electron-donating groups at the para-position of both aromatic rings has been shown to enhance these biological activities. nih.gov

In the context of anticancer activity, research on benzyloxybenzaldehyde derivatives has provided some SAR insights. nih.gov The position of the benzyloxy group and the presence of other substituents on the benzaldehyde (B42025) ring were found to be critical for their cytotoxicity against HL-60 cells. nih.gov These studies underscore the importance of the specific substitution pattern in determining the biological efficacy of this class of compounds. Further research focusing specifically on derivatives of this compound is necessary to establish a clear and comprehensive SAR for its various biological activities.

Future Perspectives and Emerging Research Directions for 2 Benzyloxyacetophenone

Green Chemistry Approaches in 2'-Benzyloxyacetophenone Synthesis

The future of synthesizing this compound and its derivatives is increasingly tied to the principles of green chemistry, which prioritize the reduction of hazardous substances, minimization of waste, and increased energy efficiency. ijbpas.comispe.org Traditional synthesis methods are being re-evaluated in favor of more environmentally benign alternatives. garph.co.uk

| Green Chemistry Technique | Potential Advantage in this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. scilit.comresearchgate.net |

| Phase-Transfer Catalysis | Use of milder reaction conditions and reduced need for hazardous solvents. nih.gov |

| Continuous Flow Processing | Enhanced safety, improved efficiency, and easier scalability. rsc.org |

| Biocatalysis | High selectivity, use of renewable resources, and operation in aqueous media. ispe.orgacs.org |

| AI-Optimized Synthesis | Prediction of optimal, waste-minimizing reaction pathways. ispe.org |

Catalyst Development for Highly Selective Transformations

The development of advanced catalysts is crucial for controlling the reactivity of this compound and guiding its transformation into specific, high-value products with high selectivity. Research is focused on creating catalysts that are not only efficient and selective but also reusable and based on earth-abundant metals. nano-ntp.com

Phase-transfer catalysts, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), have been studied for their ability to accelerate reactions involving reagents like sodium diisopropylamide, enabling transformations under milder conditions. nih.gov For hydrogenation reactions, which are common for acetophenone (B1666503) derivatives, new copper-based catalysts are being developed as alternatives to precious metal catalysts. sumitomo-chem.co.jp These copper catalysts show high activity and selectivity, suppressing side reactions and avoiding the use of more toxic metals like chromium. sumitomo-chem.co.jp

Organocatalysis is another burgeoning field, with catalysts like Camphor sulfonic acid (CSA) being used to achieve diastereoselective synthesis of complex heterocyclic derivatives. ekb.eg Additionally, metal-organic frameworks (MOFs) are being explored as versatile catalytic platforms. For instance, palladium-metalated MOFs have been shown to be effective in aerobic photo-oxidative reactions. researchgate.netchemblink.com The goal of this research is to design robust, recyclable catalysts that enable highly specific chemical modifications, which is essential for asymmetric synthesis and the creation of chiral molecules for pharmaceutical applications. nano-ntp.comrsc.org

| Catalyst Type | Transformation Application | Key Advantages |

| Copper-based Catalysts | Hydrogenation of the ketone group. | High activity and selectivity, chromium-free, cost-effective. sumitomo-chem.co.jp |

| Phase-Transfer Catalysts (e.g., PMDTA) | Base-mediated reactions. | Acceleration of reaction rates under mild conditions. nih.gov |

| Organocatalysts (e.g., CSA) | Diastereoselective cyclization reactions. | Metal-free, enabling chiral synthesis. ekb.eg |

| Metal-Organic Frameworks (MOFs) | Aerobic photo-oxidative condensation. | High efficiency, recyclability, and mild reaction conditions. researchgate.net |

Expansion of Biological Activity Profiling and Drug Discovery Potential

This compound serves as a key building block for synthesizing various heterocyclic compounds and other complex molecules with significant potential in drug discovery. guidechem.com Future research is aimed at systematically exploring the biological activities of derivatives synthesized from this intermediate.

One major application is in the synthesis of flavones and xanthones. scite.ai Flavones derived from o-benzyloxyacetophenone have been noted for their potential therapeutic uses, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer activities. scite.ai Similarly, this compound is an intermediate in the synthesis of chiral xanthone (B1684191) derivatives that have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity therapies. mdpi.com

The compound is also a precursor for benzofuran (B130515) derivatives. jocpr.com Benzofurans are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. jocpr.com The ability to modify the core structure of this compound allows for the creation of large libraries of related compounds. These libraries can then be screened to identify molecules with high affinity and selectivity for specific biological targets, such as enzymes or receptors. evitachem.comnih.gov This systematic approach, combining targeted synthesis with high-throughput screening, is expected to unlock new therapeutic applications for compounds derived from this compound.

| Derivative Class | Precursor | Potential Biological Activities |

| Flavones | o-Benzyloxyacetophenone | Anti-diabetic, anti-inflammatory, antioxidant, anti-cancer. scite.ai |

| Chiral Xanthones | This compound | PTP1B inhibition (anti-diabetic), antimicrobial. mdpi.com |

| Benzofurans | 2-Benzyloxyacetophenone oxime | Antimicrobial, antitumor, anti-inflammatory. jocpr.com |

| Benzoxazole Derivatives | This compound | Potential as melatoninergic ligands. researchgate.net |

Advanced Applications in Materials Science and Engineering

Beyond its pharmaceutical applications, this compound and its derivatives are emerging as valuable components in the field of materials science and engineering. dukekunshan.edu.cn The aromatic rings and the ketone functional group in its structure provide a platform for creating polymers and functional materials with tailored properties. chemimpex.com

One promising area is in the development of advanced polymers and coatings. chemimpex.com The structural characteristics of benzyloxyacetophenone derivatives can be exploited to formulate polymers with enhanced chemical resistance and durability. chemimpex.com It can be incorporated as a monomer or a modifying agent in polymerization processes, such as radical polymerization, to create materials for specialized applications. wikipedia.orglibretexts.org

Furthermore, derivatives of similar acetophenones are being investigated for their potential in optoelectronics. chemblink.com The electronic properties of these aromatic ketones make them attractive candidates for incorporation into organic light-emitting diodes (OLEDs) and other organic electronic devices. chemblink.com Another advanced application is the use of these molecules as building blocks for ligands in the synthesis of metal-organic frameworks (MOFs). chemblink.com MOFs are highly porous materials with vast surface areas, making them ideal for applications in catalysis, gas storage, and chemical separations. chemblink.com Future research will likely focus on designing specific this compound derivatives that can self-assemble into highly ordered structures, leading to novel materials with unique optical, electronic, or mechanical properties. case.edu

常见问题

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzyloxy group.

- Temperature : Long-term storage at –20°C preserves structural integrity, as recommended for similar acetophenones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。